1-(4-Bromophenyl)-1-methoxypropan-2-amine hydrochloride
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Overview
Description
1-(4-Bromophenyl)-1-methoxypropan-2-amine hydrochloride is an organic compound that features a bromophenyl group attached to a methoxypropan-2-amine backbone
Scientific Research Applications
1-(4-Bromophenyl)-1-methoxypropan-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to neurotransmitter function and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to interact with various biological targets . For instance, pyrazole-bearing compounds, which share a similar nitrogen-based hetero-aromatic ring structure, have been known for their diverse pharmacological effects .
Mode of Action
For instance, pyrazoline derivatives have been shown to inhibit the activity of certain enzymes, leading to their pharmacological effects .
Biochemical Pathways
For example, pyrazoline derivatives have been reported to exhibit antioxidant activity, suggesting they may interact with pathways involved in oxidative stress .
Result of Action
Compounds with similar structures have been shown to exhibit various biological activities, such as antileishmanial and antimalarial activities .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-(4-Bromophenyl)-1-methoxypropan-2-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . This interaction can lead to changes in enzyme activity, affecting normal nerve pulse transmission.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect oxidative stress levels in cells, leading to changes in the production of reactive oxygen species and subsequent cellular damage . This compound can also alter gene expression patterns, potentially leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the inhibition of this enzyme, affecting neurotransmitter levels and nerve signal transmission . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in sustained alterations in cellular function, including changes in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced neurotransmitter activity. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes . Understanding the dosage-dependent effects is essential for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it may undergo biotransformation through oxidative reactions, leading to the formation of metabolites that can be further processed and excreted . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . Understanding its transport and distribution is essential for determining its bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for understanding its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize in mitochondria, where it can influence mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-1-methoxypropan-2-amine hydrochloride typically involves the following steps:
Bromination: The starting material, phenylpropan-2-amine, undergoes bromination to introduce the bromine atom at the para position of the phenyl ring.
Methoxylation: The brominated intermediate is then subjected to methoxylation to introduce the methoxy group at the appropriate position.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-1-methoxypropan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a different functional group.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution can introduce various functional groups in place of the bromine atom.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride
- 1-(4-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride
- 1-(4-Iodophenyl)-1-methoxypropan-2-amine hydrochloride
Comparison: 1-(4-Bromophenyl)-1-methoxypropan-2-amine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chlorinated, fluorinated, and iodinated analogs, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-1-methoxypropan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-7(12)10(13-2)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSORIXUJOLZPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)Br)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.